1-Benzyl-3-fluorobenzene
Overview
Description
1-Benzyl-3-fluorobenzene: is an organic compound with the molecular formula C₁₃H₁₁F and a molecular weight of 186.2248 g/mol . This compound is characterized by a benzene ring substituted with a fluorine atom and a phenylmethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-Benzyl-3-fluorobenzene undergoes various substitution reactions, including nucleophilic and electrophilic substitutions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Halogens (e.g., Cl₂, Br₂): Used in substitution reactions.
Acids (e.g., H₂SO₄): Used as catalysts in electrophilic aromatic substitution.
Bases (e.g., NaOH): Used in nucleophilic substitution reactions.
Major Products:
Substituted Benzenes: Depending on the reagents and conditions, various substituted benzenes can be formed.
Scientific Research Applications
Chemistry:
Fluorophores: 1-Benzyl-3-fluorobenzene is used in the synthesis of fluorophores, which are compounds that can re-emit light upon light excitation.
Biology and Medicine:
Imaging and Sensing: The compound’s derivatives are used in biological imaging and sensing applications due to their fluorescent properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Electrophilic Aromatic Substitution: The mechanism involves the formation of a sigma complex (benzenium ion) followed by the loss of a proton to regenerate the aromatic system.
Nucleophilic Substitution: The mechanism involves the attack of a nucleophile on the benzene ring, leading to the displacement of a leaving group.
Comparison with Similar Compounds
- Benzene, 1-chloro-3-(phenylmethyl)-
- Benzene, 1-bromo-3-(phenylmethyl)-
- Benzene, 1-iodo-3-(phenylmethyl)-
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom in 1-Benzyl-3-fluorobenzene imparts unique electronic properties compared to its chloro, bromo, and iodo counterparts. Fluorine is highly electronegative, which affects the compound’s reactivity and stability .
Properties
IUPAC Name |
1-benzyl-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJVVMNLYVCJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164350 | |
Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496-00-0 | |
Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-fluoro-3-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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